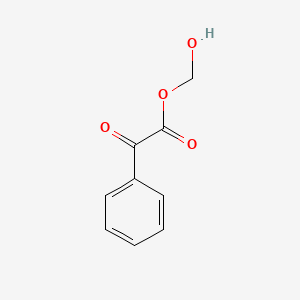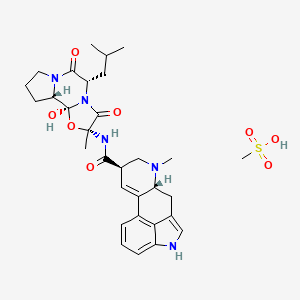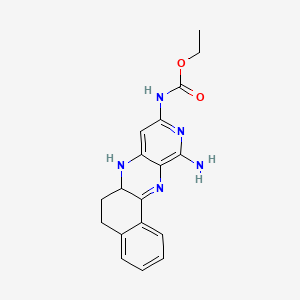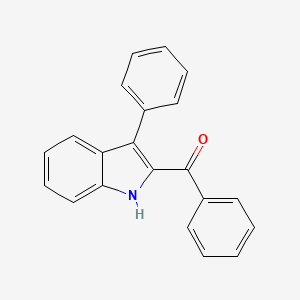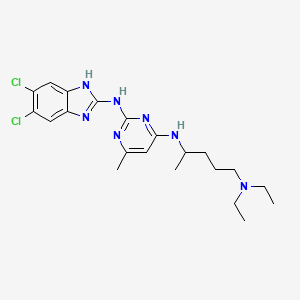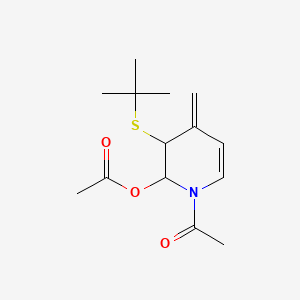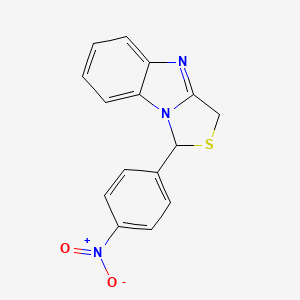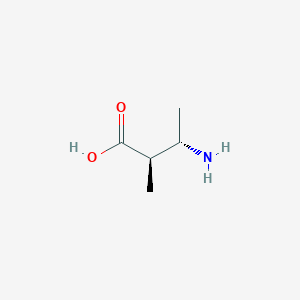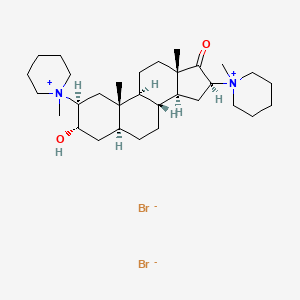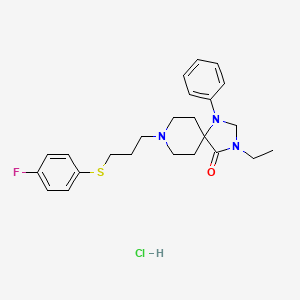
1-(4-Nitrophenyl)-3-(4-nitrosophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-3-(4-nitrosophenyl)urea is an organic compound that features both nitro and nitroso functional groups attached to a urea backbone
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)-3-(4-nitrosophenyl)urea typically involves the reaction of 4-nitrophenyl isocyanate with 4-nitrosophenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent decomposition of the reactants. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(4-Nitrophenyl)-3-(4-nitrosophenyl)urea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted urea derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Nitrophenyl)-3-(4-nitrosophenyl)urea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce nitro and nitroso groups into other compounds.
Biology: It is studied for its potential biological activity, including its effects on enzyme activity and cell signaling pathways.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-3-(4-nitrosophenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The nitro and nitroso groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) and nitrogen species (RNS). These reactive species can modify the activity of enzymes and signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-3-(4-nitrosophenyl)urea can be compared with other similar compounds such as:
4-Nitrophenylurea: Lacks the nitroso group and has different chemical reactivity and biological activity.
4-Nitrosophenylurea: Lacks the nitro group and has different chemical reactivity and biological activity.
1-(4-Nitrophenyl)-3-(4-aminophenyl)urea: Contains an amine group instead of a nitroso group, leading to different chemical and biological properties.
Properties
CAS No. |
6939-96-4 |
|---|---|
Molecular Formula |
C13H10N4O4 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-3-(4-nitrosophenyl)urea |
InChI |
InChI=1S/C13H10N4O4/c18-13(14-9-1-3-11(16-19)4-2-9)15-10-5-7-12(8-6-10)17(20)21/h1-8H,(H2,14,15,18) |
InChI Key |
XSSJIDRTHFIYQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one Hydrochloride](/img/structure/B12808968.png)
